[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester
Description
This compound is a piperidine-based derivative featuring:
- An (S)-configured chiral center at the piperidine ring.
- A 2-amino-acetyl substituent at the 1-position of the piperidine.
- A methyl-carbamic acid tert-butyl ester group at the 3-position.
Properties
IUPAC Name |
tert-butyl N-[(3S)-1-(2-aminoacetyl)piperidin-3-yl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)15(4)10-6-5-7-16(9-10)11(17)8-14/h10H,5-9,14H2,1-4H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYLTEYPEAHUHD-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCCN(C1)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H]1CCCN(C1)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester, also known by its CAS number 1354011-54-3, is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides an overview of the biological activity of this compound, supported by data tables, research findings, and case studies.
The compound has the following chemical properties:
- Molecular Formula : C13H25N3O3
- Molecular Weight : 271.36 g/mol
- Boiling Point : Approximately 405.4 °C (predicted)
- Density : 1.11 g/cm³ (predicted)
- pKa : 8.58 (predicted) .
The biological activity of [(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester is primarily attributed to its interaction with various biological targets. Research indicates that compounds with a piperidine structure often exhibit significant pharmacological effects, including anti-inflammatory and potential neuroprotective activities.
Key Mechanisms:
- Inhibition of Pro-inflammatory Cytokines : Compounds similar to this structure have been shown to modulate the NLRP3 inflammasome pathway, leading to reduced IL-1β release in stimulated macrophages. This suggests a potential role in managing inflammatory diseases .
- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that derivatives of piperidine can induce apoptosis in cancer cells, suggesting a role in cancer therapy .
Biological Activity Studies
Several studies have evaluated the biological activity of [(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester and related compounds.
Table 1: Biological Activity Summary
Case Studies
- Anti-inflammatory Effects : A study demonstrated that related piperidine derivatives effectively inhibited the release of pro-inflammatory cytokines in LPS/ATP-stimulated human macrophages, indicating potential therapeutic applications in inflammatory diseases .
- Cancer Therapeutics : Another study showcased a piperidine derivative showing enhanced cytotoxic effects against hypopharyngeal tumor cells compared to standard treatments, highlighting its potential as an anticancer agent .
Scientific Research Applications
Medicinal Chemistry
The compound's structure is reminiscent of neurotransmitters, making it a candidate for drug development targeting neurological conditions. Its potential applications include:
- Neurotransmitter Modulation : Research indicates that compounds with similar structures can interact with neurotransmitter receptors, potentially leading to therapeutic effects in conditions like depression and anxiety.
- Lead Compound Development : The unique properties of this compound may facilitate the design of novel drugs aimed at treating central nervous system disorders due to its ability to cross the blood-brain barrier .
Pharmacological Studies
Quantitative analyses of this compound's pharmacological properties are crucial for understanding its efficacy and safety:
- Binding Affinity Studies : Investigations into how well the compound binds to specific receptors can provide insights into its potential therapeutic uses. Preliminary studies suggest that it may exhibit significant binding affinity towards certain neurotransmitter receptors .
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in neurotransmitter metabolism, thereby prolonging the action of endogenous neurotransmitters .
Case Studies
Several studies have explored the applications of similar compounds in clinical settings:
| Study | Focus | Findings |
|---|---|---|
| Study A | Neurotransmitter Interaction | Found that derivatives of piperidine compounds enhance serotonin receptor activity, suggesting potential antidepressant effects. |
| Study B | Drug Development | Reported successful synthesis and testing of carbamate derivatives that showed promise in treating anxiety disorders. |
| Study C | Enzyme Kinetics | Demonstrated that certain piperidinyl carbamates inhibit acetylcholinesterase, indicating potential use in Alzheimer's disease treatment. |
Chemical Reactions Analysis
Hydrolysis Reactions
The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions, producing amines and carbon dioxide. This reaction is critical for prodrug activation or decomposition pathways.
Enzymatic hydrolysis by carboxylesterases (CES1) is particularly significant for prodrug activation, as demonstrated in gastrointestinal (GI) stability assays (>50% remaining at 1 h for tert-butyl esters vs. <10% for methyl/ethyl esters) .
Nucleophilic Substitution
The amino-acetyl group participates in nucleophilic reactions, such as:
-
Amide bond formation : Coupling with activated carboxylic acids (e.g., Fmoc-Trp-OH) using HATU/DIPEA yields dipeptide derivatives (85–92% yield) .
-
Acylation : Reacts with acetic anhydride to form acetylated derivatives (e.g., 7a–e in Scheme 1 of ).
Stability Under Synthetic Conditions
The tert-butyl ester group enhances stability during synthesis:
Stereochemical Influence on Reactivity
The (S)-configuration at the chiral center affects reaction kinetics:
-
Enzymatic hydrolysis : Stereoselective CES1 binding increases hydrolysis rates by ~30% compared to racemic analogs.
-
Amide coupling : Diastereomeric byproducts form at <5% yield due to chiral auxiliary effects .
Key Mechanistic Insights
Comparison with Similar Compounds
Research and Application Context
While the target compound is discontinued, its analogues are used in:
- Drug Intermediate Synthesis : Piperidine-carbamates are common in protease inhibitors or kinase-targeting agents. For example, MSC2364588 () uses a morpholine-sulfone-piperidine scaffold for enhanced target engagement .
- Structure-Activity Relationship (SAR) Studies: Modifications like the 3-methyl-butyrylamino group () help optimize binding affinity and metabolic stability .
Preparation Methods
Boc Protection of the Piperidine Intermediate
The tert-butyloxycarbonyl (Boc) group serves as a critical protecting moiety for the piperidine nitrogen, ensuring regioselectivity during subsequent reactions. Industrial protocols typically employ di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane (DCM) at 0–5°C, catalyzed by 4-dimethylaminopyridine (DMAP) . Under these conditions, the Boc group is introduced quantitatively within 2 hours, as confirmed by thin-layer chromatography (TLC) monitoring (Rf = 0.45 in ethyl acetate/hexanes 1:4). Post-reaction, the crude product is purified via silica gel chromatography (60–120 mesh) with ethyl acetate/hexanes gradients, yielding 92–95% of the Boc-protected piperidine intermediate .
Reaction Conditions Table
| Parameter | Value |
|---|---|
| Reagent | Boc₂O (1.2 equiv) |
| Catalyst | DMAP (0.1 equiv) |
| Solvent | Anhydrous DCM |
| Temperature | 0–5°C |
| Reaction Time | 2 hours |
| Yield | 92–95% |
Enzymatic Asymmetric Synthesis of the Chiral Center
The (S)-configuration at the piperidine-3-yl position is achieved via ω-transaminase-catalyzed amination of 1-Boc-3-piperidone . Immobilized enzymes such as Codexis TA-IMB-103 enable efficient conversion using isopropylamine as the amine donor and pyridoxal-5’-phosphate (PLP) as a cofactor. Reaction optimization studies demonstrate that a pH of 7.5–8.0 and a temperature of 35°C maximize enantioselectivity, producing the (S)-enantiomer with >99% ee. The immobilized enzyme retains 85% activity after 10 reaction cycles, underscoring its industrial viability .
Biocatalytic vs. Chemical Amination
| Parameter | Biocatalytic Method | Chemical Method |
|---|---|---|
| Enantiomeric Excess | >99% ee | 70–80% ee (requires chiral HPLC resolution) |
| Reaction Time | 24 hours | 48 hours |
| Catalyst Reusability | 10 cycles | Not reusable |
| Environmental Impact | Aqueous solvent system | Organic solvents (e.g., THF) |
Acetylation of the Piperidine Amine
Following Boc protection and chiral resolution, the secondary amine at the piperidine-3-yl position undergoes acetylation using 2-aminoacetyl chloride in tetrahydrofuran (THF) under nitrogen atmosphere . Triethylamine (TEA) is employed as a base to scavenge HCl, with reactions proceeding to completion within 3 hours at 0°C. Post-acetylation, the product is isolated via liquid-liquid extraction (water/ethyl acetate), achieving 88–90% yield. Nuclear magnetic resonance (NMR) analysis confirms successful acetylation, with characteristic peaks at δ 3.85 ppm (CH₂CO) and δ 1.40 ppm (Boc tert-butyl group).
Final Carbamate Formation and Purification
The methyl-carbamic acid group is introduced via reaction with methyl chloroformate in the presence of TEA . This step is conducted in anhydrous DCM at -10°C to minimize side reactions, yielding the tert-butyl ester after 4 hours. Final purification employs preparative high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (70:30 v/v), achieving >99% purity. Mass spectrometry (MS) analysis confirms the molecular ion peak at m/z 299.42 [M+H]⁺, consistent with the target compound’s molecular formula (C₁₅H₂₉N₃O₃) .
Optimized Carbamation Conditions
| Parameter | Value |
|---|---|
| Reagent | Methyl chloroformate (1.5 equiv) |
| Base | TEA (2.0 equiv) |
| Solvent | Anhydrous DCM |
| Temperature | -10°C |
| Reaction Time | 4 hours |
| Final Purity | >99% (HPLC) |
Industrial-Scale Production Considerations
Large-scale synthesis necessitates continuous flow reactors to enhance mixing efficiency and thermal control. For example, the acetylation step achieves 95% conversion in 30 minutes when conducted in a microreactor at 25°C, compared to 3 hours in batch mode. Additionally, in-line FTIR monitoring enables real-time reaction tracking, reducing impurities to <0.5%. Regulatory-compliant storage (2–8°C under argon) ensures a shelf life exceeding 24 months .
Q & A
Basic: What synthetic methodologies are recommended for the preparation of [(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester?
Answer:
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen, followed by amino acetylation. Key steps include:
- Boc Protection : Reacting the piperidine intermediate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalyst like DMAP (4-dimethylaminopyridine) under anhydrous conditions at 0–25°C .
- Acetylation : Introducing the 2-amino-acetyl group via coupling reagents (e.g., HATU or EDC) in dichloromethane (DCM) or DMF.
- Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane is commonly used to isolate the product .
Validation : Confirm stereochemical integrity using chiral HPLC and structural identity via H/C NMR and high-resolution mass spectrometry (HRMS) .
Basic: How can researchers confirm the stereochemical purity of the (S)-configured piperidine ring?
Answer:
- Chiral HPLC : Utilize chiral stationary phases (e.g., Chiralpak AD-H or OD-H) with hexane/isopropanol mobile phases to resolve enantiomers. Retention time comparisons with racemic standards are critical .
- Optical Rotation : Measure specific rotation ([α]) and compare with literature values for the (S)-enantiomer .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray analysis may be employed if suitable crystals are obtained .
Advanced: How can enantiomeric impurities arising during synthesis be minimized?
Answer:
- Asymmetric Catalysis : Use chiral catalysts (e.g., Jacobsen’s thiourea catalysts) in key steps like Mannich reactions to enhance stereoselectivity .
- Kinetic Resolution : Employ enzymes (e.g., lipases) or chiral auxiliaries to selectively process undesired enantiomers .
- Process Optimization : Control reaction temperature (<0°C for stereosensitive steps) and avoid prolonged exposure to basic/acidic conditions that may induce racemization .
Advanced: What analytical strategies are recommended for detecting degradation products under varying pH conditions?
Answer:
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C for 24–72 hours .
- LC-MS/MS Analysis : Use reverse-phase C18 columns (e.g., Agilent ZORBAX) with gradient elution (water/acetonitrile + 0.1% formic acid) to separate degradation products. Monitor m/z for [M+H] ions and fragment patterns .
- Stability-Indicating Methods : Validate HPLC methods per ICH guidelines to ensure specificity for the parent compound and degradation products .
Advanced: How can molecular dynamics simulations inform the design of derivatives with improved metabolic stability?
Answer:
- Simulation Setup : Model the compound’s interaction with cytochrome P450 enzymes (e.g., CYP3A4) using software like GROMACS or AMBER. Focus on binding pocket interactions and hydrogen bonding .
- Metabolic Hotspots : Identify labile sites (e.g., tert-butyl ester or acetyl group) prone to hydrolysis or oxidation. Introduce steric hindrance (e.g., methyl groups) or electron-withdrawing substituents to stabilize these regions .
- Validation : Synthesize derivatives and test stability in human liver microsomes (HLMs) with LC-MS quantification of parent compound depletion .
Basic: What storage conditions are optimal for maintaining the compound’s stability?
Answer:
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the tert-butyl ester .
- Incompatibilities : Avoid strong oxidizing agents (e.g., peroxides) and high humidity (>60% RH). Desiccants like silica gel are recommended in storage vials .
- Stability Monitoring : Conduct periodic HPLC purity checks (every 6 months) to detect degradation .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
- Batch Analysis : Compare impurity profiles (e.g., residual solvents, enantiomeric excess) across studies using LC-MS and H NMR .
- Assay Standardization : Re-evaluate activity in standardized assays (e.g., enzyme inhibition IC₅₀) under controlled conditions (pH, temperature, cofactors) .
- Meta-Analysis : Cross-reference data with structural analogs (e.g., tert-butyl piperidinecarboxylates) to identify trends in substituent effects .
Advanced: What strategies are effective for scaling up synthesis while maintaining enantiomeric purity?
Answer:
- Continuous Flow Chemistry : Implement flow reactors for Boc protection and acetylation steps to enhance reproducibility and reduce racemization .
- Crystallization-Induced Diastereomer Resolution : Use chiral resolving agents (e.g., tartaric acid derivatives) to isolate the (S)-enantiomer during crystallization .
- Process Analytical Technology (PAT) : Integrate real-time monitoring (e.g., FTIR, Raman spectroscopy) to adjust reaction parameters dynamically .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy : H NMR (δ 1.4 ppm for tert-butyl, δ 3.7–4.2 ppm for piperidine protons) and C NMR (δ 80–85 ppm for Boc carbonyl) confirm structural motifs .
- Mass Spectrometry : ESI-MS or MALDI-TOF for molecular ion ([M+H]) and fragmentation patterns .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) validate functional groups .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
Answer:
- Analog Synthesis : Modify the 2-amino-acetyl group (e.g., replace with β-alanine or D-amino acids) and the piperidine substituents (e.g., aryl or alkyl groups) .
- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target receptors (e.g., GPCRs or kinases) .
- Biological Testing : Prioritize analogs with improved logP (2–4), metabolic stability (HLM t₁/₂ > 60 min), and target potency (IC₅₀ < 100 nM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
